molecular formula C6H7I B15459647 (3-Iodopropadienyl)cyclopropane CAS No. 61422-88-6

(3-Iodopropadienyl)cyclopropane

Cat. No.: B15459647
CAS No.: 61422-88-6
M. Wt: 206.02 g/mol
InChI Key: LZHXBDGIYFTEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Iodopropadienyl)cyclopropane is a specialized chemical building block of high value to synthetic organic and medicinal chemistry research. It incorporates two highly reactive functional groups—an electrophilic vinyl iodide and a strained cyclopropane ring—within a single molecule. This unique structure makes it a versatile precursor for constructing complex molecular architectures via various metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, to install the cyclopropyl-allenyl scaffold onto (hetero)arene systems . The cyclopropane motif is a privileged structure in drug discovery, known to confer enhanced metabolic stability, improved binding affinity, and increased three-dimensional complexity to lead compounds . The reactive allenyl iodide handle further enables diversification, allowing researchers to explore novel chemical space in the development of pharmaceuticals, agrochemicals, and material science. This product is intended for laboratory research purposes only and is not classified or intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

61422-88-6

Molecular Formula

C6H7I

Molecular Weight

206.02 g/mol

InChI

InChI=1S/C6H7I/c7-5-1-2-6-3-4-6/h2,5-6H,3-4H2

InChI Key

LZHXBDGIYFTEJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C=C=CI

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between iodocyclopropane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
Iodocyclopropane C₃H₅I 167.98 Iodine, cyclopropane High ring strain, polarizable iodine
1,2,3-Trichloropropane C₃H₅Cl₃ 181.46 Three chlorine atoms Linear alkane, high halogen density
cis-1,2-Dimethyl-3-hydroxycyclopropane C₅H₁₀O 86.13 Hydroxy, cyclopropane Hydrogen-bonding capability
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 225.71 Cyclopropane, amine, ether Bulky substituents, pharmacological potential
Key Observations:
  • Halogen Type : Iodocyclopropane contains iodine, which is less electronegative but more polarizable than chlorine in 1,2,3-trichloropropane. This difference influences reactivity in substitution and elimination reactions .
  • Ring Strain : Cyclopropane derivatives (e.g., iodocyclopropane, cis-1,2-dimethyl-3-hydroxycyclopropane) exhibit higher reactivity compared to linear analogs like 1,2,3-trichloropropane due to ring strain .
  • Functional Diversity: Hydroxy and amine substitutions (e.g., in cis-1,2-dimethyl-3-hydroxycyclopropane and N-[3-(3-chlorophenoxy)propyl]cyclopropanamine) introduce hydrogen-bonding or basicity, altering solubility and biological activity .

Reactivity and Stability

  • Iodocyclopropane : The iodine atom facilitates nucleophilic substitutions (e.g., SN2 reactions) and participates in radical-mediated pathways. Its cyclopropane ring may undergo ring-opening under thermal or acidic conditions .
  • 1,2,3-Trichloropropane : Chlorine substituents increase electron-withdrawing effects, making this compound more reactive toward hydrolysis but less stable under UV light compared to iodocyclopropane .
  • Hydroxy-Substituted Cyclopropanes : The hydroxy group in cis-1,2-dimethyl-3-hydroxycyclopropane enhances polarity, improving solubility in polar solvents but reducing thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.